2-hydroxy-3-methyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier 2-hydroxy-3-methyl-1H-quinolin-4-one is a chemical entity listed in the PubChem database
Preparation Methods
The synthesis of 2-hydroxy-3-methyl-1H-quinolin-4-one involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. These conditions are optimized to achieve the best possible yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield.
Chemical Reactions Analysis
2-hydroxy-3-methyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, can also occur with this compound. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-hydroxy-3-methyl-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with biological molecules.
Medicine: this compound has potential applications in medicine, particularly in drug development. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Properties
IUPAC Name |
2-hydroxy-3-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPJGHDFCPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=CC=CC=C2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.